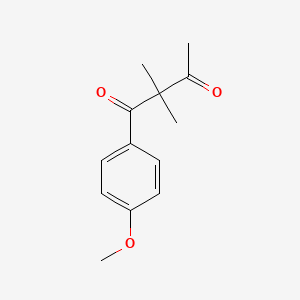

1-(4-Methoxyphenyl)-2,2-dimethylbutane-1,3-dione

Description

1-(4-Methoxyphenyl)-2,2-dimethylbutane-1,3-dione is a β-diketone derivative characterized by a central diketone backbone substituted with a 4-methoxyphenyl group and two methyl groups at the C2 position. This compound exhibits keto-enol tautomerism, as evidenced by distinct NMR signals for both forms (δ = 16.22 ppm for the enol form and δ = 4.03 ppm for the keto form in CDCl₃) . Its molecular formula is C₁₃H₁₆O₃, with a molecular weight of 220.26 g/mol. The methoxy substituent enhances its solubility in organic solvents and influences its electronic properties, making it relevant in synthetic chemistry and materials science.

Properties

CAS No. |

100612-50-8 |

|---|---|

Molecular Formula |

C13H16O3 |

Molecular Weight |

220.26 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)-2,2-dimethylbutane-1,3-dione |

InChI |

InChI=1S/C13H16O3/c1-9(14)13(2,3)12(15)10-5-7-11(16-4)8-6-10/h5-8H,1-4H3 |

InChI Key |

DFEUKLAQUXACEA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C)(C)C(=O)C1=CC=C(C=C1)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table summarizes critical differences between 1-(4-Methoxyphenyl)-2,2-dimethylbutane-1,3-dione and related compounds:

Functional and Application Differences

- UV Absorption : BMDBM (Avobenzone) is a commercial UV-A filter with a broad absorption range (310–400 nm), whereas 1-(4-Methoxyphenyl)-2,2-dimethylbutane-1,3-dione lacks documented UV-filter applications. The tert-butyl group in BMDBM enhances photostability compared to the dimethyl groups in the target compound .

- Tautomerism Dynamics: Both BMDBM and the target compound exhibit keto-enol tautomerism, but the enol form dominates in polar solvents for BMDBM, critical for its UV absorption efficiency. In contrast, the target compound’s tautomeric equilibrium is solvent-dependent but less studied .

- Synthetic Utility : The methyl-substituted analogue (1-(4-Methylphenyl)butane-1,3-dione) is used in condensation reactions to form heterocycles, while the methoxy-substituted target compound may serve as a precursor for metal coordination complexes due to its chelating β-diketone moiety .

Stability and Reactivity

- Thermal Stability : BMDBM has a defined melting range (81–86°C), whereas the target compound’s thermal behavior remains uncharacterized .

- Photostability : Bis(4-methoxyphenyl) derivatives (e.g., compounds 2a and 2b in ) show isomer-dependent stability, with (Z)-isomers being more prone to degradation under UV light. This contrasts with BMDBM, which requires stabilizers like octocrylene to prevent photodegradation .

Key Research Findings

- Structural Impact on Bioactivity : BMDBM’s tert-butyl group reduces metabolic degradation in biological systems, whereas smaller substituents (e.g., methyl or methoxy) may increase reactivity but decrease persistence .

- Spectroscopic Signatures: The enol proton resonance at δ = 16.22 ppm in the target compound is markedly downfield compared to BMDBM (δ = 15–16 ppm), reflecting differences in hydrogen-bonding strength .

Preparation Methods

Acidolysis in Clemmensen Reduction

The acidolysis of cyclopropane diols proceeds via a carboxonium ion intermediate, where the aryl group migrates to the adjacent carbon. This-shift dictates the regiochemistry of the final diketone, with alkyl groups preferentially adjacent to the carbonyl.

Role of L-Proline in Multicomponent Reactions

L-Proline’s enamine catalysis facilitates the formation of a chiral enolate, which reacts with electrophiles (e.g., formaldehyde) to afford stereoselective intermediates. However, racemization during hydrolysis limits the enantiomeric excess of the final product.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Methoxyphenyl)-2,2-dimethylbutane-1,3-dione, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation using methoxyphenyl precursors and diketone derivatives under acidic catalysis. Alternatively, cesium-mediated coupling (e.g., cesium oxoacetate salts) with alkynyl intermediates has been reported for structurally similar compounds, achieving ~55% yield after column chromatography (pentane:EtOAc gradient) . Purity optimization involves recrystallization (e.g., using ethanol/water mixtures) and HPLC analysis with a C18 column (mobile phase: methanol/buffer, pH 4.6) to confirm >98% purity .

Q. Which analytical techniques are critical for characterizing this compound’s structural and electronic properties?

- Methodological Answer :

- NMR Spectroscopy : Assign methoxy (-OCH₃) and diketone (C=O) signals using H and C NMR, referencing PubChem data for analogous structures .

- X-ray Crystallography : Resolve steric effects of the 2,2-dimethyl group on the diketone conformation .

- HPLC-MS : Monitor stability under varying pH and temperature conditions using a sodium 1-octanesulfonate buffer (pH 4.6) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., antioxidant vs. null effects) be resolved experimentally?

- Methodological Answer :

- Standardized Assays : Compare results across multiple platforms (e.g., DPPH radical scavenging for antioxidants, microbroth dilution for antimicrobial activity) .

- Dose-Response Curves : Test concentrations from 1 µM–100 µM to identify threshold effects.

- Control for Solubility : Use DMSO/carrier solvents at <0.1% to avoid false negatives .

Q. What computational strategies predict the compound’s interactions with enzymatic targets (e.g., cytochrome P450)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding affinities with CYP3A4 (PDB ID: 1TQN), focusing on methoxyphenyl hydrophobic interactions .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electron density around the diketone moiety .

Q. How can metabolic stability be assessed to prioritize this compound for pharmacological studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.